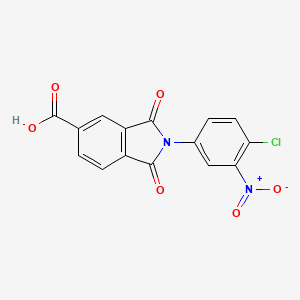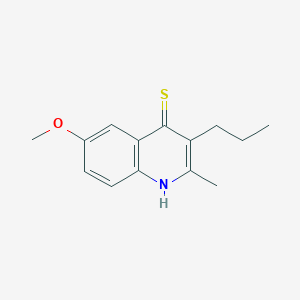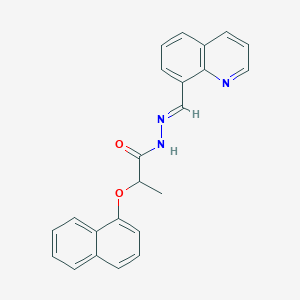![molecular formula C13H17Cl2NO3S B5710097 1-[(2,3-dichloro-4-methoxyphenyl)sulfonyl]azepane](/img/structure/B5710097.png)
1-[(2,3-dichloro-4-methoxyphenyl)sulfonyl]azepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2,3-dichloro-4-methoxyphenyl)sulfonyl]azepane, commonly known as DAS, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. DAS belongs to the class of sulfonyl-containing compounds and has been studied for its pharmacological properties, including its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Wirkmechanismus
The mechanism of action of DAS is not fully understood, but it is believed to act through multiple pathways. DAS has been shown to inhibit the activity of several enzymes, including carbonic anhydrase and topoisomerase, which are involved in various cellular processes. DAS has also been shown to modulate the expression of several genes involved in cell growth and division.
Biochemical and Physiological Effects:
DAS has been shown to have several biochemical and physiological effects, including anti-inflammatory, anti-angiogenic, and anti-tumor effects. DAS has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases. Additionally, DAS has been shown to have antioxidant properties and may help to protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
DAS has several advantages for use in lab experiments, including its relatively low cost and ease of synthesis. However, DAS has some limitations, including its low solubility in water, which can make it difficult to administer in certain experiments. Additionally, the mechanism of action of DAS is not fully understood, which can make it challenging to interpret experimental results.
Zukünftige Richtungen
There are several potential future directions for research on DAS. One area of interest is the development of new synthesis methods to improve the yield and purity of the compound. Another area of interest is the investigation of the potential therapeutic applications of DAS in various fields, including cancer, inflammation, and neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of DAS and its potential interactions with other compounds.
Synthesemethoden
The synthesis of DAS involves the reaction of 2,3-dichloro-4-methoxybenzenesulfonyl chloride with azepane in the presence of a base. The reaction proceeds via the formation of an intermediate, which is then converted to DAS by a series of reactions. The synthesis of DAS is a relatively straightforward process, and several modifications have been made to improve the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
DAS has been studied for its potential as a therapeutic agent in various fields, including cancer treatment, inflammation, and neurological disorders. In cancer research, DAS has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation research has shown that DAS has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In neurological research, DAS has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
1-(2,3-dichloro-4-methoxyphenyl)sulfonylazepane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl2NO3S/c1-19-10-6-7-11(13(15)12(10)14)20(17,18)16-8-4-2-3-5-9-16/h6-7H,2-5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTIMBNHYSZZICO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)S(=O)(=O)N2CCCCCC2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chloro-4-methoxyphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5710021.png)


![2-(4-tert-butylphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5710034.png)




![1-methyl-5-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-1H-1,2,3-benzotriazole](/img/structure/B5710067.png)


![N'-{[(2-bromo-4-chlorophenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5710085.png)
![4-[(2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-yl)amino]-3-methylphenol](/img/structure/B5710117.png)
![N'-[2-(4-chlorophenoxy)acetyl]-2-pyridinecarbohydrazide](/img/structure/B5710128.png)